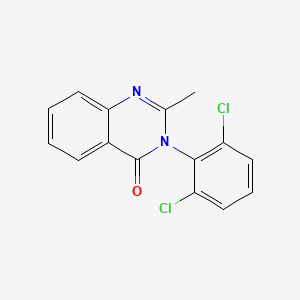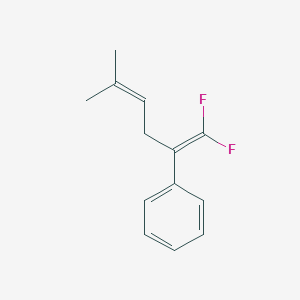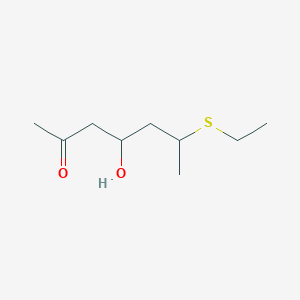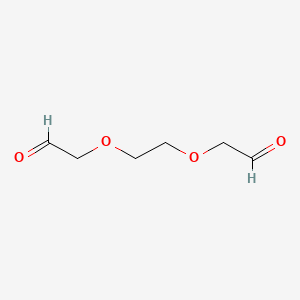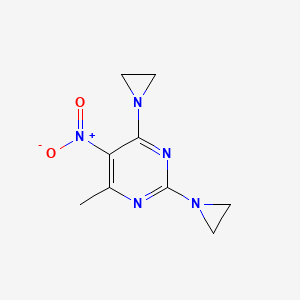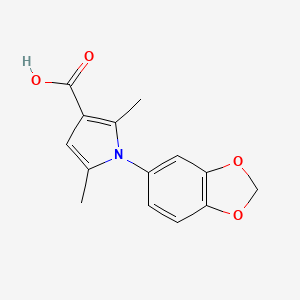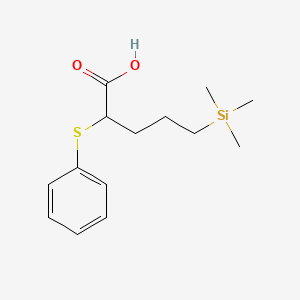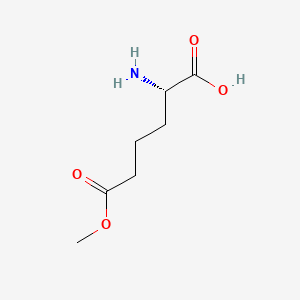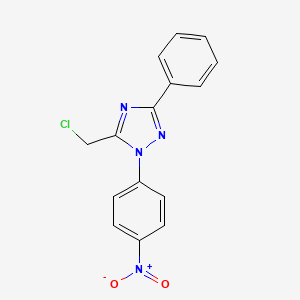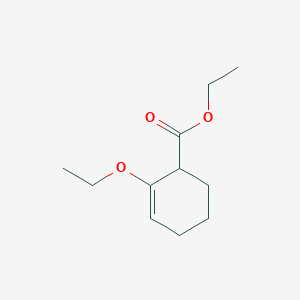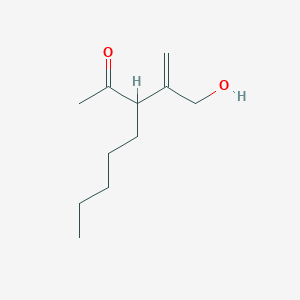
3-(3-Hydroxyprop-1-EN-2-YL)octan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one is an organic compound with the molecular formula C₁₁H₂₀O₂ It is characterized by the presence of a hydroxyprop-1-en-2-yl group attached to an octan-2-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyprop-1-en-2-yl)octan-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of octan-2-one with 3-hydroxyprop-1-en-2-yl aldehyde under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out at room temperature. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction rate and selectivity. The use of advanced purification techniques, including chromatography and distillation, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the octan-2-one moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyprop-1-en-2-yl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of 3-(3-oxoprop-1-en-2-yl)octan-2-one
Reduction: Formation of 3-(3-hydroxyprop-1-en-2-yl)octan-2-ol
Substitution: Formation of various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-(3-Hydroxyprop-1-en-2-yl)octan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyprop-1-en-2-yl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells, potentially affecting cellular metabolism and signaling pathways.
類似化合物との比較
Similar Compounds
- 3-(3-Hydroxyprop-1-en-2-yl)hexan-2-one
- 3-(3-Hydroxyprop-1-en-2-yl)decan-2-one
- 3-(3-Hydroxyprop-1-en-2-yl)dodecan-2-one
Uniqueness
3-(3-Hydroxyprop-1-en-2-yl)octan-2-one is unique due to its specific chain length and the presence of both a hydroxyprop-1-en-2-yl group and an octan-2-one backbone. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
89100-15-2 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
3-(3-hydroxyprop-1-en-2-yl)octan-2-one |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-11(10(3)13)9(2)8-12/h11-12H,2,4-8H2,1,3H3 |
InChIキー |
RYHXHJTYHKJBGB-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C(=O)C)C(=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


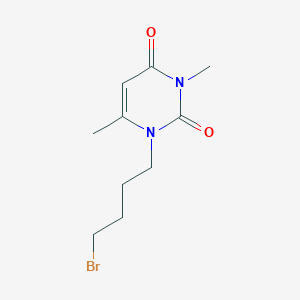
![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
